tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO5/c1-14(2,3)20-12(18)11(9-7-8-10-17)16-13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRZGCDRSJDGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under aqueous or anhydrous conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds often employs flow microreactor systems, which offer greater efficiency and versatility compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved product purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like DMAP or sodium hydroxide are used for introducing the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate involves the stabilization of the amino group through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination of a carbonate ion . The Boc group can be removed under acidic conditions, leading to the formation of the free amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural Differences and Properties
Key Observations:
- Ester Influence : Methyl and ethyl esters (e.g., SI-3, R-152) exhibit higher polarity than tert-butyl analogs, impacting solubility in organic solvents .
- Amino vs. Hydroxyl: The hydroxyl group in the target compound enables oxidation or conjugation, while amino analogs (e.g., tert-butyl 6-aminohexanoate) are nucleophilic and prone to acylation .
- Protection Strategy : Boc-protected amines dominate in peptide synthesis for their orthogonal deprotection (acidolysis), whereas phosphorylcholine derivatives () serve specialized roles in biophysics .
Key Findings:
Biological Activity
tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate, also known as (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate, is a compound with potential biological activities that warrant detailed investigation. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H29NO5
- Molecular Weight : 303.39 g/mol
- CAS Number : 213176-15-9
Antioxidant Properties
Research indicates that compounds similar to tert-butyl derivatives exhibit significant antioxidant activity. For instance, tert-butyl phenolic antioxidants are known to mitigate oxidative stress and enhance the activity of antioxidant enzymes in various cell types . Such properties suggest that this compound may also possess protective effects against oxidative damage.
Inhibition of Cancer Cell Growth
A study focusing on related compounds showed that certain tert-butyl derivatives effectively inhibited tumor growth in animal models. Specifically, isomers of tert-butyl compounds demonstrated a capacity to reduce the incidence and number of tumors in mice subjected to carcinogenic substances . This suggests a potential role for this compound in cancer prevention or treatment.
Neuroprotective Effects
Some studies have highlighted the neuroprotective effects of tert-butyl antioxidants, which reduce oxidative toxicity in neuronal cells. For example, derivatives have shown promise in protecting against ischemic stroke in rodent models by mitigating glutamate-induced oxidative stress . This raises the possibility that this compound could similarly support neuronal health.
Case Studies and Research Findings
Safety and Toxicology
The safety profile of this compound is critical for its potential applications. According to safety data, it carries hazard statements related to skin and eye irritation (H315, H319) and respiratory issues (H335) . Therefore, appropriate handling procedures must be observed when working with this compound.
Q & A
Basic: What are the common synthetic routes for tert-butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate?
The compound is typically synthesized via hydrogenation and selective deprotection. For example:
- Hydrogenation : A tert-butyl-protected precursor (e.g., tert-butyl 2-acetamido-6-(tert-butoxycarbonyl)(hydroxyamino)hexanoate) is hydrogenated using 10% Pd/C under 2.5 atm H₂ pressure for 24 hours, yielding the product in 99% efficiency .
- Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ selectively removes acetamido groups while retaining Boc (tert-butoxycarbonyl) and hydroxyl protections, followed by lyophilization to isolate the final product .
Key considerations : Catalytic hydrogenation requires strict control of pressure and catalyst loading to avoid over-reduction. TFA treatment must be time-limited to prevent undesired Boc group cleavage.
Basic: How is this compound characterized analytically?
Standard characterization includes:
- NMR : ¹H and ¹³C NMR (CDCl₃ or MeOD) identify key signals: δ ~4.5–4.4 ppm (methine proton adjacent to Boc), δ ~1.4–1.3 ppm (tert-butyl groups) .
- HRMS : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 383.2158) .
- Polarimetry : For enantiomeric purity, particularly in chiral derivatives like (S)-configured analogs .
Advanced: How do stereochemical considerations impact synthesis and application?
- Chiral centers : The compound’s stereochemistry (e.g., (S)-configuration) is critical in peptide synthesis and drug design. Asymmetric hydrogenation or chiral auxiliaries (e.g., oxazinane derivatives) ensure enantiopurity .
- Resolution challenges : Impurities in stereoisomers can lead to failed couplings in peptide chains. Chiral HPLC or enzymatic resolution may be required .
Example : In peptidomimetic synthesis, incorrect stereochemistry at C2 or C6 disrupts target protein binding .
Advanced: What strategies address instability of the hydroxyl and Boc groups during reactions?
- Protection : The hydroxyl group is often silylated (e.g., TBDMSCl in DMF) to prevent oxidation during prolonged reactions .
- Deprotection control : Boc groups are stable under hydrogenation but sensitive to strong acids. Use mild acids (e.g., dilute HCl in dioxane) for selective deprotection .
Data conflict : While reports high Boc stability under TFA, shows partial cleavage, suggesting solvent and temperature dependencies .
Advanced: How is this compound applied in peptide and prodrug design?
- Peptide backbone modification : The hydroxyl and Boc-protected amine enable incorporation into cyclic peptides or hydroxamate-based natural products .
- Prodrug synthesis : The tert-butyl ester enhances lipophilicity for membrane penetration, while the hydroxyl group serves as a site for enzymatic cleavage .
Case study : In a tetrapeptide precursor, the compound’s Boc group facilitated solid-phase synthesis, with subsequent deprotection yielding a bioactive sequence .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
- Catalyst variability : reports 99% hydrogenation yield with Pd/C, but lower yields may arise from catalyst poisoning (e.g., sulfur impurities). Pre-treatment of Pd/C with H₂ or alternative catalysts (e.g., PtO₂) can improve consistency .
- Scale effects : Milligram-scale reactions () may not translate to larger batches due to heat transfer or mixing inefficiencies .
Advanced: What are the best practices for purifying this compound?
- Chromatography : Silica gel column chromatography with hexane/EtOAc gradients (e.g., 5:1 to 0:1) effectively separates diastereomers or by-products .
- Lyophilization : Aqueous extraction followed by lyophilization minimizes degradation of hygroscopic intermediates .
Troubleshooting : If column retention is poor, derivatization (e.g., acetylation of the hydroxyl group) can improve separation .
Advanced: How does this compound compare to analogs in drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
